molecular formula C18H37BrO B13763249 18-Bromo-1-octadecanol

18-Bromo-1-octadecanol

Cat. No.: B13763249
M. Wt: 349.4 g/mol
InChI Key: KEWZPQXDIJUVFW-UHFFFAOYSA-N
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Description

18-Bromo-1-octadecanol is an organic compound with the molecular formula C18H37BrO. It is a brominated derivative of octadecanol, characterized by the presence of a bromine atom at the 18th carbon position. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 18-Bromo-1-octadecanol can be synthesized through the bromination of 1-octadecanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of 1-octadecanol derivatives depending on the nucleophile used.

    Oxidation: Formation of 18-bromo-octadecanal or 18-bromo-octadecanoic acid.

Scientific Research Applications

18-Bromo-1-octadecanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 18-Bromo-1-octadecanol involves its ability to undergo various chemical reactions due to the presence of the bromine atom and hydroxyl group. These functional groups allow it to participate in substitution and oxidation reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    1-Octadecanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-octadecane: Lacks the hydroxyl group, limiting its ability to participate in oxidation reactions.

    18-Chloro-1-octadecanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.

Uniqueness: 18-Bromo-1-octadecanol is unique due to the presence of both a bromine atom and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H37BrO

Molecular Weight

349.4 g/mol

IUPAC Name

18-bromooctadecan-1-ol

InChI

InChI=1S/C18H37BrO/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h20H,1-18H2

InChI Key

KEWZPQXDIJUVFW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCBr)CCCCCCCCO

Origin of Product

United States

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